2,4-Difluoro-3-methoxybenzamide
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Description
2,4-Difluoro-3-methoxybenzamide is a chemical compound with the molecular formula C8H7F2NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-methoxybenzamide consists of a benzene ring substituted with two fluorine atoms, one methoxy group, and one amide group . The exact spatial arrangement of these substituents could not be found in the available resources.Physical And Chemical Properties Analysis
2,4-Difluoro-3-methoxybenzamide is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
FtsZ Allosteric Inhibition and Antibacterial Activity
The compound 2,4-Difluoro-3-methoxybenzamide (DFMBA) plays a significant role in the inhibition of the FtsZ protein, crucial in bacterial cell division, particularly against S. aureus. A study by (Barbier et al., 2023) demonstrated that the fluorination of DFMBA increases its anti-S. aureus activity by enhancing hydrophobic interactions with key residues in the allosteric pocket of FtsZ. This suggests a potential avenue for developing antibacterial drugs.
Molecular Docking and Conformational Analysis
DFMBA’s structural properties have been explored through molecular docking and conformational analysis. (Barbier et al., 2023) revealed that the presence of fluorine atoms in DFMBA is responsible for its non-planarity, allowing it to adopt conformations favorable for binding with FtsZ. This insight is crucial for understanding its mechanism of action and designing more effective derivatives.
Applications in Synthesis and Characterization
DFMBA and its derivatives have applications in the synthesis and characterization of compounds with pharmaceutical properties. For example, (Haydon et al., 2010) discussed the exploration of structure−activity relationships leading to potent antistaphylococcal compounds with improved pharmaceutical properties. This showcases the compound's versatility in drug development.
Genetic Analysis and Drug Resistance
A genetic analysis of drug-resistant mutants by (Ohashi et al., 1999) indicated that the primary target of 2,4-Difluoro-3-methoxybenzamide is the cell division system involving FtsZ function in bacteria. This finding is essential for understanding the mechanisms of drug resistance and developing strategies to overcome it.
properties
IUPAC Name |
2,4-difluoro-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYPPAZGMZCVGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407545 |
Source
|
Record name | 2,4-difluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-methoxybenzamide | |
CAS RN |
479091-06-0 |
Source
|
Record name | 2,4-difluoro-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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